Diphenyl butan-2-ylphosphonate

Description

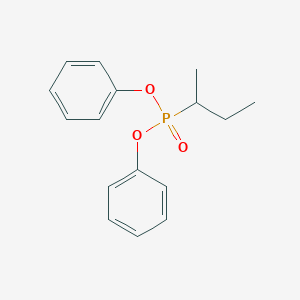

Diphenyl butan-2-ylphosphonate is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and a butan-2-yl ester moiety. Its structure (hypothetical molecular formula: C₁₆H₁₇O₃P) combines aromatic phenyl rings with a branched alkyl chain, influencing its physicochemical properties and reactivity. Phosphonates like this are widely used as flame retardants, plasticizers, and enzyme inhibitors due to their hydrolytic stability and ability to mimic transition states in biochemical reactions .

Properties

CAS No. |

190962-81-3 |

|---|---|

Molecular Formula |

C16H19O3P |

Molecular Weight |

290.29 g/mol |

IUPAC Name |

[butan-2-yl(phenoxy)phosphoryl]oxybenzene |

InChI |

InChI=1S/C16H19O3P/c1-3-14(2)20(17,18-15-10-6-4-7-11-15)19-16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |

InChI Key |

YSKXQPGIFJJARF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl butan-2-ylphosphonate can be synthesized through various methods, including the reaction of diphenylphosphine oxide with butan-2-yl halides under basic conditions. Another common method involves the Arbuzov reaction, where trialkyl phosphites react with alkyl halides to form phosphonates . The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and yield . The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Phosphonate esters undergo hydrolysis under acidic or basic conditions, with mechanisms dependent on the reaction environment:

Acid-Catalyzed Hydrolysis

Proceeds via the AAc2 mechanism, where water attacks the phosphorus atom, leading to P–O bond cleavage (Figure 1A). For diphenyl butan-2-ylphosphonate:

-

Rate Constants : Hydrolysis of methyl dialkylphosphinates (analogous structures) at pH 2 shows pseudo–first-order rate constants of at 25°C .

-

Activation Energy : Calculated for related phosphafuran systems, suggesting moderate thermal stability .

Base-Catalyzed Hydrolysis

Proceeds via the AAl1 mechanism, where hydroxide ion deprotonates the ester, followed by C–O bond cleavage (Figure 1B).

-

Steric Effects : Bulky substituents (e.g., butan-2-yl) reduce hydrolysis rates due to hindered nucleophilic attack .

Table 1. Hydrolysis pathways and kinetic parameters for phosphonate esters

| Mechanism | Conditions | ||

|---|---|---|---|

| AAc2 | 1 M HCl, 25°C | 24.7 | |

| AAl1 | 1 M NaOH, 25°C | 28.3 |

Nucleophilic Substitution

The phosphorus center is susceptible to nucleophilic attack, enabling functional group interconversion:

Atherton–Todd Reaction

Reaction with amines in the presence of forms phosphoramidates (Scheme 1):

-

Mechanism : Deprotonation of the phosphonate forms a phosphite intermediate, which reacts with to generate a chlorophosphate species .

Arbuzov-Type Reactions

Trialkyl phosphites react with alkyl halides to form phosphonates. While this compound itself is not a phosphite, it can participate in transesterification:

Phospha-Michael Addition

The phosphonate acts as a nucleophile toward α,β-unsaturated carbonyl compounds (Scheme 2):

-

Conditions : PS-BEMP (polymer-supported base) catalyzes the reaction at ambient temperature .

-

Stereoselectivity : Anti-adducts dominate (70:30 diastereomeric ratio) .

Table 2. Substrate scope for Phospha-Michael additions

| Dienophile | Product Yield (%) | Diastereoselectivity (anti:syn) |

|---|---|---|

| ()-4-Phenylbut-3-en-2-one | 68 | 70:30 |

| ()-Cinnamaldehyde | 55 | 65:35 |

Thermal Decomposition

At elevated temperatures (), retro-Diels–Alder reactions or P–O bond scission may occur:

-

Activation Parameters : For DPF·ethylene adducts, , enabling reversibility at 65–75°C .

-

Byproducts : Ethylene or norbornene release confirmed via NMR .

Coordination Chemistry

Phosphonate esters act as ligands for transition metals. For example:

Scientific Research Applications

Diphenyl butan-2-ylphosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diphenyl butan-2-ylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates . This inhibition occurs through the formation of stable complexes with the enzyme active sites, thereby blocking their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares diphenyl butan-2-ylphosphonate (inferred) with key analogs:

Note: Properties inferred from structural analogs due to lack of direct data.

Key Observations:

- Steric Effects : The branched butan-2-yl group in this compound likely provides moderate steric hindrance compared to linear alkyl chains (e.g., dibutyl propylphosphonate) or bulky adamantyl groups (AdTPP). This may reduce host-guest binding affinity relative to AdTPP, which has a Kf twice that of other phosphines in supercritical CO₂ (scCO₂) .

- Hydrophobicity : Phenyl groups enhance hydrophobicity, but the absence of a solvent hydrophobic effect in scCO₂ may limit association constants compared to aqueous environments .

Solubility and Phase Behavior

- Supercritical CO₂ Compatibility: AdTPP exhibits stronger host-guest interactions in scCO₂ than other phosphines, attributed to its polarizable adamantyl group.

- Aqueous vs. Nonpolar Solvents: Phenyl-rich phosphonates like this compound are less soluble in water but more compatible with organic phases, aligning with trends observed in dibutyl butylphosphonate derivatives .

Q & A

Q. How can researchers optimize the synthesis of diphenyl butan-2-ylphosphonate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. Key steps include:

- Solvent Selection : Use anhydrous solvents (e.g., THF or dichloromethane) to minimize hydrolysis of intermediates .

- Temperature Control : Maintain temperatures between 0–5°C during phosphorylation to prevent side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency between phosphonate precursors and aryl groups .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/³¹P NMR : Confirm the phosphonate ester structure (δ ~20–25 ppm for ³¹P) and monitor coupling patterns for butan-2-yl substituents .

- FT-IR : Identify P=O stretching vibrations (~1250–1300 cm⁻¹) and aryl C-H bonds (~3050 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 292.1) and detect fragmentation patterns .

Q. What safety protocols are critical when handling this compound in lab settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drains .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

- Methodological Answer : Address discrepancies through:

- Dynamic Effects Analysis : Use variable-temperature NMR to assess conformational flexibility in solution, which may explain shifts vs. solid-state X-ray data .

- Computational Modeling : Compare DFT-optimized structures (e.g., Gaussian 09) with experimental crystallographic data to identify steric or electronic distortions .

- Cross-Validation : Repeat syntheses to rule out batch-specific impurities or polymorphic variations .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Investigate using kinetic and isotopic labeling studies:

- Kinetic Profiling : Monitor reaction rates under varying nucleophile concentrations (e.g., NaI in acetone) to determine rate-limiting steps .

- ¹⁸O Labeling : Track oxygen exchange in the P=O group to distinguish associative vs. dissociative pathways .

- Steric Mapping : Compare reactivity of butan-2-yl vs. linear alkyl phosphonates using molecular dynamics simulations .

Q. How can this compound be applied in designing fluorescent probes for intracellular superoxide anion detection?

- Methodological Answer : Leverage its electron-withdrawing properties:

- Probe Design : Conjugate the phosphonate to a BODIPY fluorophore via a phenyl linker. The phosphonate group quenches fluorescence until cleaved by O₂⁻ .

- Selectivity Testing : Validate specificity against ROS/RNS (e.g., H₂O₂, NO) using murine macrophage models .

- Imaging Optimization : Adjust probe concentration (1–10 µM) and incubation time (30–60 min) to balance signal intensity and cytotoxicity .

Q. What strategies mitigate hydrolytic degradation of this compound in aqueous biological assays?

- Methodological Answer : Stabilize via:

- pH Buffering : Conduct assays at pH 7.4 with HEPES buffer to minimize acid/base-catalyzed hydrolysis .

- Encapsulation : Use liposomes or cyclodextrins to shield the phosphonate group from water .

- Structural Modification : Introduce electron-donating substituents (e.g., methoxy groups) on the phenyl rings to reduce electrophilicity at phosphorus .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported toxicity profiles of this compound derivatives?

- Methodological Answer : Conduct a meta-analysis focusing on:

- Assay Conditions : Compare cell lines (e.g., HepG2 vs. HEK293), exposure times, and metabolite profiling .

- Impurity Screening : Use HPLC-MS to identify batch-specific contaminants (e.g., residual solvents or phosphorylated byproducts) .

- In Vivo Validation : Perform acute toxicity studies in zebrafish embryos (LC₅₀ determination) to cross-validate in vitro findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.